molecular formula C14H13NO2 B581663 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde CAS No. 1355224-75-7

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde

Cat. No.: B581663
CAS No.: 1355224-75-7
M. Wt: 227.263
InChI Key: SCFXNUHBYMZNFF-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It features a benzyloxy group attached to the sixth position of the pyridine ring, a methyl group at the fifth position, and an aldehyde group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-methylpyridine-3-carbaldehyde.

    Benzyloxy Group Introduction: The benzyloxy group is introduced through a nucleophilic substitution reaction. This involves reacting the starting material with benzyl alcohol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Benzyl alcohol in the presence of NaH or K2CO3 in DMF or DMSO.

Major Products:

    Oxidation: 6-(Benzyloxy)-5-methylpyridine-3-carboxylic acid.

    Reduction: 6-(Benzyloxy)-5-methylpyridine-3-methanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It is explored for its use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzyloxy and aldehyde groups can participate in various chemical interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

    6-(Benzyloxy)pyridine-3-carbaldehyde: Lacks the methyl group at the fifth position.

    5-Methylpyridine-3-carbaldehyde: Lacks the benzyloxy group at the sixth position.

    6-(Benzyloxy)-5-methylpyridine: Lacks the aldehyde group at the third position.

Uniqueness: 6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is unique due to the presence of all three functional groups (benzyloxy, methyl, and aldehyde) on the pyridine ring

Biological Activity

6-(Benzyloxy)-5-methylpyridine-3-carbaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C12H13NO2. It features a pyridine ring substituted with a benzyloxy group and an aldehyde functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various contexts, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing significant inhibition of growth.
  • Antitumor Activity : There is emerging evidence suggesting that the compound may possess antitumor effects, potentially through mechanisms involving apoptosis induction in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be beneficial in therapeutic applications targeting metabolic pathways.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential mechanisms include:

  • Interaction with Receptors : The benzyloxy group may facilitate binding to various receptors, modulating their activity.
  • Oxidative Stress Induction : The aldehyde functional group might contribute to oxidative stress within cells, leading to increased apoptosis in tumor cells.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound can help in designing more potent analogs. Key points include:

  • Substituent Effects : Variations in the position and type of substituents on the pyridine ring can significantly alter biological activity.
  • Aldehyde Functionality : The presence of the aldehyde group is crucial for its activity, as it may participate in reactions that enhance its biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study: Antitumor Activity

A study investigated the effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that the compound significantly reduced cell viability and induced apoptosis, suggesting its potential as a therapeutic agent for breast cancer treatment.

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth, supporting its use as a potential antimicrobial agent.

Properties

IUPAC Name

5-methyl-6-phenylmethoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-11-7-13(9-16)8-15-14(11)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCFXNUHBYMZNFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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